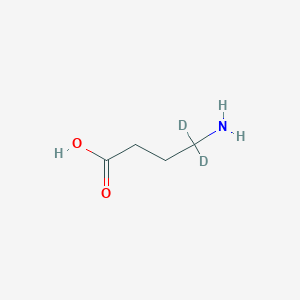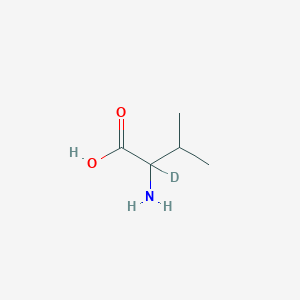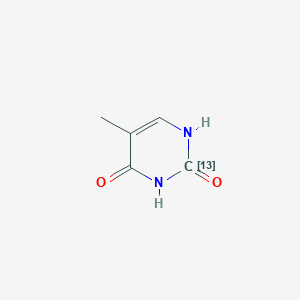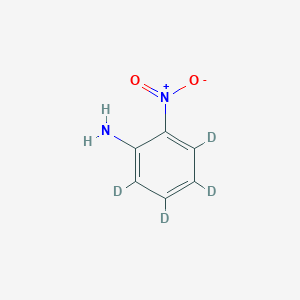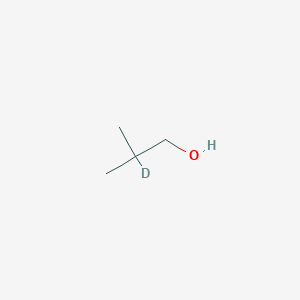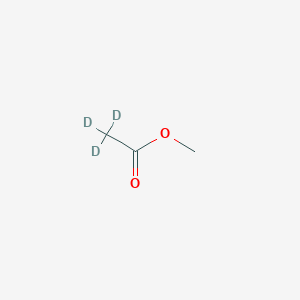
Fluoroethane-D5 (gas)
Descripción general
Descripción
Fluoroethane-D5 is an isotopically labeled variant of fluoroethane, a halogenated hydrocarbon with the chemical formula CD3CD2F. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it a valuable tool in various scientific research applications. Fluoroethane-D5 is a colorless, odorless gas at room temperature and is primarily used in spectroscopy and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluoroethane-D5 can be synthesized through the deuteration of fluoroethane. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of ethyl fluoride with deuterium gas in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of fluoroethane-D5 involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The process is similar to laboratory-scale synthesis but on a larger scale, with stringent quality control measures to maintain isotopic purity and chemical purity.
Análisis De Reacciones Químicas
Types of Reactions: Fluoroethane-D5 undergoes various chemical reactions, including:
Substitution Reactions: Fluoroethane-D5 can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Fluoroethane-D5 can be reduced to form ethane-D6.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of the fluorine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include deuterated ethyl iodide or other substituted derivatives.
Oxidation Reactions: Products include deuterated ethanol or acetaldehyde.
Reduction Reactions: The primary product is ethane-D6.
Aplicaciones Científicas De Investigación
Fluoroethane-D5 is widely used in scientific research due to its unique properties:
Spectroscopy: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Isotopic Labeling: Fluoroethane-D5 is used in metabolic studies to trace the pathways of fluorinated compounds in biological systems.
Chemical Kinetics: It is employed in studies of reaction mechanisms and rates, providing insights into the behavior of fluorinated compounds.
Material Science: Fluoroethane-D5 is used in the synthesis of deuterated polymers and other materials with specific isotopic compositions.
Mecanismo De Acción
The mechanism of action of fluoroethane-D5 involves its interaction with molecular targets through various pathways:
NMR Spectroscopy: In NMR studies, fluoroethane-D5 interacts with magnetic fields, providing detailed information about molecular structures and dynamics.
Isotopic Effects: The presence of deuterium atoms affects the vibrational frequencies and reaction kinetics, making fluoroethane-D5 a valuable tool in studying isotopic effects in chemical reactions.
Comparación Con Compuestos Similares
Fluoroethane-D5 can be compared with other similar compounds such as:
Fluoromethane-D3: Another deuterated fluorinated compound used in spectroscopy and isotopic labeling.
1,1-Difluoroethane-D2: Used in similar applications but with different isotopic and chemical properties.
1,2-Difluoroethane-D4: Employed in studies of fluorinated compounds with multiple fluorine atoms.
Uniqueness: Fluoroethane-D5 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and isotopic studies. Its chemical properties and reactivity make it a versatile compound in various scientific research applications.
Propiedades
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-fluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F/c1-2-3/h2H2,1H3/i1D3,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCBBWUQDAVSMS-ZBJDZAJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
53.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


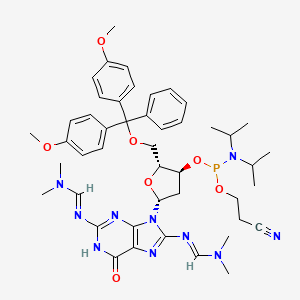
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)

